molecular formula C21H19ClFN3OS B11160386 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B11160386
M. Wt: 415.9 g/mol
InChI Key: LRGPHKUYRRBSPX-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and substituted phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves multi-step reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The piperazine ring is then incorporated through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The thiazole and piperazine rings play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1,3-thiazole: Shares the thiazole ring but lacks the piperazine and fluorophenyl groups.

    1-(4-(2-Fluorophenyl)piperazin-1-yl)ethanone: Contains the piperazine and fluorophenyl groups but lacks the thiazole ring.

Uniqueness

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClFN3OS

Molecular Weight

415.9 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H19ClFN3OS/c22-17-6-2-1-5-16(17)21-24-15(14-28-21)13-20(27)26-11-9-25(10-12-26)19-8-4-3-7-18(19)23/h1-8,14H,9-13H2

InChI Key

LRGPHKUYRRBSPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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